![molecular formula C15H18N2O4 B12448612 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester is a compound belonging to the pyrrolopyridine family.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the pyrrolopyridine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrrolopyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has similar structural features but lacks the ester group, which may affect its reactivity and biological activity.
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrrolopyridine class and features a bicyclic structure that enhances its biological activity. The presence of functional groups such as carboxylic acids and esters contributes to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N2O4, with a molecular weight of approximately 273.30 g/mol. Its structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the ability of these compounds to inhibit cancer cell proliferation and induce apoptosis. For instance, one derivative showed potent inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases such as TNIK (TRAF2 and NCK-interacting kinase), which plays a role in cellular signaling pathways relevant to cancer and inflammation. Some derivatives exhibited IC50 values lower than 1 nM, indicating strong inhibitory potential .
- Signal Transduction Modulation : By interacting with molecular targets involved in signal transduction pathways, these compounds can modulate cellular processes critical for disease progression.
Case Study 1: FGFR Inhibition
A series of studies evaluated the biological activity of various 1H-Pyrrolo[2,3-b]pyridine derivatives against FGFRs. Compound 4h was particularly notable for its low IC50 values against FGFRs (7 nM for FGFR1) and its ability to inhibit breast cancer cell migration and invasion in vitro. This compound also induced apoptosis in 4T1 breast cancer cells, highlighting its therapeutic potential in oncology .
Case Study 2: TNIK Inhibition
In another study focusing on TNIK inhibitors, several derivatives were synthesized with varying substituents. The most potent compounds showed significant inhibition of IL-2 secretion and demonstrated concentration-dependent effects. This suggests potential applications in treating immune-related disorders as well as cancers where TNIK is implicated .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid | C₈H₆N₂O₄ | Studied for anticancer properties |
Dimethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | C₁₀H₁₂N₂O₄ | Used in medicinal chemistry |
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₈H₆N₂O₂ | Explored for antimicrobial activity |
The mechanisms underlying the biological activity of this compound include:
- Targeting Specific Receptors : The compound's ability to bind to and inhibit receptors such as FGFRs allows it to interfere with pathways that promote tumor growth.
- Inducing Apoptosis : By triggering apoptotic pathways in cancer cells, the compound can effectively reduce tumor viability.
- Modulating Immune Responses : Through inhibition of kinases like TNIK, it can alter immune cell signaling, potentially leading to therapeutic benefits in autoimmune diseases.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-20-13(18)11-9-10-7-6-8-16-12(10)17(11)14(19)21-15(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWUWAXTPAWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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